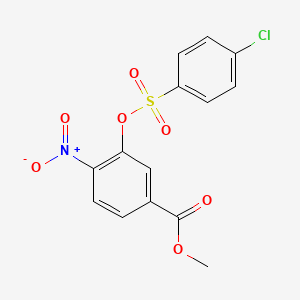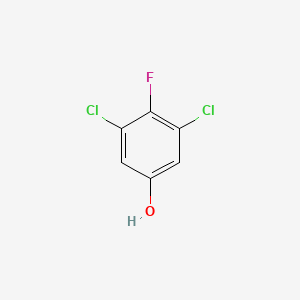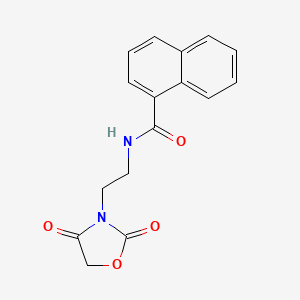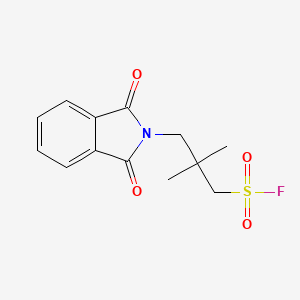![molecular formula C14H21N3O B2869218 N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide CAS No. 2097863-87-9](/img/structure/B2869218.png)
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide” is a compound that falls under the category of pyrazole-based ligands . Pyrazole-based ligands have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . In the search for potent CDK2 inhibitors, the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with pyrazole derivatives, leading to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .Molecular Structure Analysis
Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . Pyrazole and its derivatives can promote a unique coordination with the metal ions .Chemical Reactions Analysis
Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 3,5-AB-CHMFUPPYCA, closely related to N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide, was synthesized and characterized, providing insights into its chemical properties. This research is crucial for understanding the structure and potential applications of similar compounds (McLaughlin et al., 2016).
In vitro Metabolism
- A study on the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, a compound similar to this compound, helps understand how these compounds are metabolized in the human body. Such studies are critical for developing potential therapeutic applications (Franz et al., 2017).
Anticancer Evaluation
- Pyrazole derivatives, including compounds similar to this compound, were evaluated for their anticancer properties. The research focused on their role as cell cycle inhibitors, highlighting potential therapeutic applications in cancer treatment (Nițulescu et al., 2015).
Structure-Activity Relationships
- Understanding the structure-activity relationships of pyrazole derivatives is crucial in the development of new pharmaceuticals and therapeutic agents. Studies in this area can lead to the discovery of new compounds with specific biological activities (Lan et al., 1999).
Antioxidant and Antimicrobial Activities
- Research on the antioxidant properties of novel pyrazolecarboxamide derivatives in animal models shows the potential therapeutic applications of these compounds in protecting against oxidative stress (Soliman et al., 2019).
- Synthesis and evaluation of various pyrazole derivatives, including antimicrobial and anticancer activities, suggest their potential use in treating infections and cancer (Zaki et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound interacts with the insect RyR, potentially acting as an activator
Result of Action
Given its target, it can be inferred that the compound likely disrupts normal calcium signaling in insects, leading to potential insecticidal effects .
Propriétés
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(11-3-1-4-11)16-12-5-7-13(8-6-12)17-10-2-9-15-17/h2,9-13H,1,3-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZQPBPEPOOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)







![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)

![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)